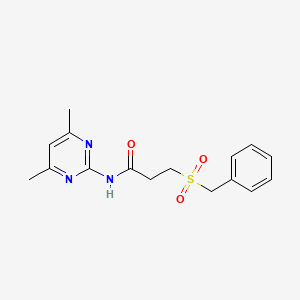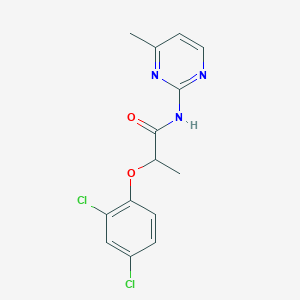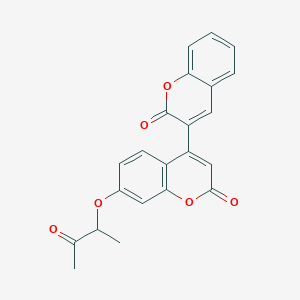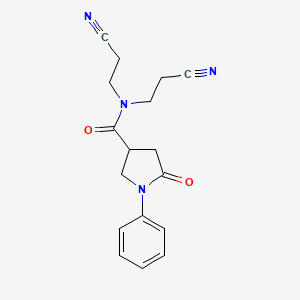
3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylsulfonyl group attached to a propanamide backbone, with a 4,6-dimethylpyrimidin-2-yl substituent. Its distinct molecular configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonation of benzyl chloride to produce benzylsulfonyl chloride.
Coupling with Propanamide: The benzylsulfonyl chloride is then reacted with propanamide under basic conditions to form the benzylsulfonyl-propanamide intermediate.
Introduction of the Pyrimidinyl Group: The final step involves the coupling of the benzylsulfonyl-propanamide intermediate with 4,6-dimethylpyrimidine under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The pyrimidinyl group may also play a role in binding to nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
When compared to similar compounds, 3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)propanamide stands out due to its unique combination of functional groups. Similar compounds include:
3-(benzylsulfonyl)-N-(4-methylpyrimidin-2-yl)propanamide: Differing by one methyl group, this compound may exhibit different reactivity and biological activity.
3-(benzylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)butanamide: With an extended carbon chain, this compound may have altered physical and chemical properties.
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(4,6-dimethylpyrimidin-2-yl)propanamide |
InChI |
InChI=1S/C16H19N3O3S/c1-12-10-13(2)18-16(17-12)19-15(20)8-9-23(21,22)11-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,17,18,19,20) |
InChI Key |
FDKAZDDQHGPCFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-arginine](/img/structure/B11165395.png)
![4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11165404.png)

![(2S)-({[4-(acetylamino)phenyl]sulfonyl}amino)(cyclohexa-1,4-dien-1-yl)ethanoic acid](/img/structure/B11165410.png)
![N-(5-chloro-2-methoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11165421.png)
![1-butyl-N-{4-[(3-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165425.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-leucine](/img/structure/B11165427.png)
![N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165438.png)

![1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1-phenylethyl)pyrrolidine-3-carboxamide](/img/structure/B11165441.png)
![1-(4-chlorophenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11165449.png)
![propyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11165451.png)

![3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11165457.png)
